1-Bromo-3-chloro-5-ethyl-5-methylhydantoin is a halogenated organic compound with the molecular formula and a molecular weight of approximately 255.5 g/mol. This compound is classified as a halohydantoin, which is a subclass of hydantoins characterized by the presence of halogen atoms (bromine and chlorine) at specific positions on the hydantoin ring. It is primarily utilized for its antimicrobial properties, making it valuable in various scientific and industrial applications.
The synthesis of 1-bromo-3-chloro-5-ethyl-5-methylhydantoin typically involves halogenation reactions. A common method includes the halogenation of 5-ethyl-5-methylhydantoin under controlled conditions to ensure selectivity and yield. The process often requires specific temperatures and the presence of catalysts to facilitate the reaction.
In industrial settings, large-scale production utilizes continuous flow reactors and advanced separation techniques to enhance efficiency and product purity. The reaction conditions must be optimized to achieve high yields while minimizing by-products. For instance, a typical reaction may involve adding bromine and chlorine in a controlled manner to avoid excessive halogenation, which can lead to undesired products .
The molecular structure of 1-bromo-3-chloro-5-ethyl-5-methylhydantoin features a hydantoin ring with bromine and chlorine substituents at the 1 and 3 positions, respectively, along with an ethyl and methyl group at the 5 position. This unique substitution pattern contributes to its chemical reactivity and biological activity.
The compound’s structural data can be summarized as follows:
1-Bromo-3-chloro-5-ethyl-5-methylhydantoin can undergo various chemical reactions, including:
Common reagents for substitution reactions include hydroxide ions, amines, and thiols, typically conducted in aqueous or organic solvents under mild conditions. For oxidation reactions, agents like hydrogen peroxide or sodium borohydride may be employed depending on the desired outcome .
The mechanism of action for 1-bromo-3-chloro-5-ethyl-5-methylhydantoin involves the release of active halogen species upon contact with water. These species, such as hypobromous acid and hypochlorous acid, act as potent oxidizing agents that disrupt microbial cell membranes and proteins, leading to cell death. This mechanism underpins its effectiveness as an antimicrobial agent in various applications .
1-Bromo-3-chloro-5-ethyl-5-methylhydantoin exhibits stability under normal conditions but can decompose under extreme conditions or when exposed to strong reducing agents. It is essential to handle this compound with care due to its potential hazards associated with halogenated compounds .
1-Bromo-3-chloro-5-ethyl-5-methylhydantoin has several notable applications:
Halogenated hydantoins emerged as industrial biocides in the mid-20th century, with early compounds like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) gaining prominence for water treatment applications. Their development addressed the need for stable, solid-phase carriers of hypohalous acids (HOCl and HOBr), which are potent antimicrobial agents. The introduction of mixed halogen variants (bromine-chlorine) represented a significant advancement, leveraging synergistic effects to enhance biocidal efficacy against diverse microbial populations. Mixed halogen hydantoins like 1-bromo-3-chloro-5-ethyl-5-methylhydantoin (BCMEH; CAS# 89415-46-3) were developed to optimize halogen release kinetics and solubility profiles compared to their dimethyl counterparts [2] [4].
Structurally, BCMEH belongs to the family of N-halohydantoins, where halogen atoms (bromine and chlorine) are directly bonded to the nitrogen atoms at positions 1 and 3 of the heterocyclic ring. This configuration enables controlled release of hypochlorous acid (HOCl) and hypobromous acid (HOBr) through hydrolysis in aqueous environments. The released oxidizing agents disrupt microbial cell membranes and metabolic enzymes, providing broad-spectrum activity against bacteria, algae, and biofilms [4] [6]. The ethyl-methyl substitution at the C5 position (as opposed to dimethyl substitution) was engineered to modify hydrolytic stability and organic solubility, tailoring the compound for specific industrial applications such as cooling tower systems and papermill slimicides [2] [4].
Table 1: Identifier Profile of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin
Identifier Type | Value | |
---|---|---|
CAS Number | 89415-46-3 | |
IUPAC Name | 1-bromo-3-chloro-5-ethyl-5-methylimidazolidine-2,4-dione | |
Molecular Formula | C₆H₈BrClN₂O₂ | |
Molecular Weight | 255.50 g/mol | |
Canonical SMILES | CCC1(C(=O)N(C(=O)N1Br)Cl)C | |
Key Synonyms | BCMEH; 1-Bromo-3-chloro-5-methyl-5-ethylhydantoin; 2,4-Imidazolidinedione, 1-bromo-3-chloro-5-ethyl-5-methyl- | [2] [6] [7] |
The hydantoin core (imidazolidine-2,4-dione) provides a stable heterocyclic framework that supports diverse chemical modifications. In BCMEH, three strategic structural features dictate its reactivity and functionality:
Functionally, BCMEH serves as a versatile halogenation reagent in synthetic chemistry due to its ability to transfer both bromine and chlorine atoms. It electrophilically halogenates activated C-H bonds and oxidizes sulfur-containing compounds. Recent pharmacological studies highlight the role of halogenated hydantoin scaffolds in combating antimicrobial resistance. Researchers have incorporated the bromochloroethylmethylhydantoin motif into dimeric antimicrobial peptides mimics, where it enhances membrane disruption capabilities against ESKAPE pathogens [5]. The compound’s lipophilicity (log P ≈ 2.1) facilitates penetration through bacterial membranes, while its hydrolytic metabolites (5-ethyl-5-methylhydantoin, EMH) show negligible toxicity [4] [5].
Table 2: Physicochemical and Commercial Profile of BCMEH
Property | Value/Characteristic | |
---|---|---|
Physical State | Crystalline solid | |
Density | 1.79 ± 0.1 g/cm³ | |
Boiling Point | 251.0 ± 23.0 °C (Predicted) | |
pKa | -3.44 ± 0.40 (Predicted) | |
Commercial Suppliers | Biosynth Carbosynth, AK Scientific | |
Pricing (Representative) | $60/250mg; $313/2g | [2] |
The compound releases antimicrobial hypohalous acids through nucleophilic displacement at the N-halogen bonds by water molecules. Kinetic studies of analogous hydantoins show pseudo-first-order hydrolysis, with bromine release occurring 3–5× faster than chlorine. This differential release profile enables sequential disinfection: hypobromous acid (HOBr) rapidly penetrates biofilms, while hypochlorous acid (HOCl) provides residual activity. The ethyl-methyl hydantoin ring (EMH) persists as a hydrolysis byproduct but exhibits no antimicrobial activity and is classified as environmentally benign [4] [6].
Recent innovations leverage the reactivity of BCMEH-derived hydantoin scaffolds in drug design. Researchers have synthesized dimeric antimicrobials tethering two hydantoin units via aromatic linkers. These dimers exhibit enhanced membrane disruption against multidrug-resistant bacteria, with compound 18 (a hydantoin dimer) achieving complete bacterial eradication within one hour and showing no resistance development over 25 passages [5]. The rigidity and lipophilicity imparted by the ethyl-methyl hydantoin group contribute to these pharmacodynamic improvements, highlighting the scaffold’s relevance in next-generation antimicrobial development.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0